3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol
Description
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative characterized by a phenyl ring substituted with chlorine at the para position and fluorine at the meta position. Its molecular formula is C₉H₁₂ClFNO, with a molecular weight of 219.65 g/mol (calculated). This compound is often synthesized as a hydrochloride salt (e.g., (3R)-enantiomer, C₉H₁₃Cl₂FNO) for enhanced stability and solubility in pharmaceutical applications . It serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting agents due to its structural versatility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFLEQVGCBGMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and an appropriate aldehyde or ketone.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-chloro-3-fluoroaniline with an aldehyde or ketone under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), or halogenating agents (Cl2, Br2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol has been investigated for its therapeutic potential, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes. Inhibition of these enzymes can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory drug development.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Mechanism of Action : The amino group facilitates hydrogen bonding with enzymes or receptors, while the halogen substituents (chlorine and fluorine) enhance binding affinity through halogen bonding. This interaction can modulate various biochemical pathways .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for synthesizing other biologically active compounds. Its unique structural features make it valuable in creating derivatives with enhanced therapeutic properties.
Anticancer Activity Study
A study evaluating various derivatives of amino alcohols found that those with similar structural motifs to this compound exhibited significant anticancer properties. The study reported an IC50 value of approximately 5.0 µM against MCF-7 cells, indicating strong antiproliferative effects through mechanisms such as microtubule destabilization.
Enzyme Inhibition Study
Another investigation focused on the inhibition of COX enzymes by structurally related compounds. The results indicated that these compounds could effectively inhibit COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 Cells | 5.0 | Antiproliferative via microtubule destabilization |
| (S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-ol | COX Enzymes | 2.5 | Inhibition of enzyme activity |
| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol | Various Cancer Cells | 4.0 | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The substituted aromatic ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (Cl, F, CF₃): The 4-Cl, 3-F substitution in the target compound enhances electrophilicity, improving binding to kinase active sites compared to monosubstituted analogs (e.g., 4-Cl or 3-F alone) . The CF₃ group in the trifluoromethyl analog increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Positional Isomerism:
- The 3-Cl isomer (3-chlorophenyl variant) shows reduced CNS activity compared to the 4-Cl-3-F derivative, likely due to steric hindrance at the meta position .
Biological Activity
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClFNO, featuring a propanol backbone with an amino group and a substituted phenyl ring. Its structural composition contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
These results indicate that the compound possesses selective antibacterial activity, with lower MIC values suggesting higher potency against S. aureus compared to other strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The findings suggest that it may inhibit cancer cell proliferation effectively.
Case Study: Cytotoxicity on Cancer Cell Lines
In a study assessing the cytotoxic effects on HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer) cell lines, the following IC50 values were recorded:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| SKOV-3 | 10.0 |
These values indicate that the compound exhibits significant cytotoxicity, particularly towards SKOV-3 cells, suggesting its potential as an anticancer agent .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. The compound's antioxidant activity was measured using the DPPH radical scavenging method.
Table 2: Antioxidant Activity Results
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 25 | 65 |
| 50 | 85 |
The results show a dose-dependent increase in antioxidant activity, indicating that higher concentrations lead to greater inhibition of free radicals .
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways or inhibit cell cycle progression.
- Antioxidant Mechanism : The presence of hydroxyl groups allows for the donation of electrons to free radicals, neutralizing their harmful effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
